molecular formula C8H10N2O2 B15228912 Methyl 2-amino-2-(pyridin-4-yl)acetate

Methyl 2-amino-2-(pyridin-4-yl)acetate

Cat. No.: B15228912
M. Wt: 166.18 g/mol
InChI Key: MUTQTHFYLLEJCS-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(pyridin-4-yl)acetate is a chiral α-amino ester featuring a pyridin-4-yl substituent. This compound serves as a versatile building block in medicinal chemistry, particularly for synthesizing peptidomimetics and heterocyclic derivatives. Its synthesis typically involves esterification or transesterification reactions. For instance, 2-(pyridin-4-yl)acetic acid, a related compound, is synthesized via hydrolysis of its methyl ester precursor with a 31% yield under basic conditions . Key spectral data include a $ ^1H $ NMR (D$ _2$O) δ 3.79 (2H, d) and an ESI-MS m/z 138.0 [M+H]$ ^+ $, confirming its structural identity . The pyridine ring enhances solubility in polar solvents and participates in hydrogen bonding, influencing its reactivity in subsequent transformations.

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

methyl 2-amino-2-pyridin-4-ylacetate

InChI

InChI=1S/C8H10N2O2/c1-12-8(11)7(9)6-2-4-10-5-3-6/h2-5,7H,9H2,1H3

InChI Key

MUTQTHFYLLEJCS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC=NC=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-2-(pyridin-4-yl)acetate can be synthesized through several methods. One common approach involves the reaction of 4-pyridinecarboxaldehyde with glycine methyl ester in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs in a solvent like methanol under mild conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(pyridin-4-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the ester group can produce alcohols.

Scientific Research Applications

Methyl 2-amino-2-(pyridin-4-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-amino-2-(pyridin-4-yl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can influence the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Structural Analogues with Aromatic/ Heteroaromatic Substitutions

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Methyl 2-amino-2-(4-methoxyphenyl)acetate HCl 4-MeO-phenyl C$ _{10}$H$ _{14}$ClNO$ _3$ 231.68 Enhanced electron density from methoxy group; used in CNS drug intermediates
2-Amino-2-(2-pyridyl)acetic acid 2-pyridyl C$ _7$H$ _8$N$ _2$O$ _2$ 152.15 Lower solubility due to steric hindrance from ortho-pyridine
Methyl 2-amino-2-(5-chloro-2-methoxyphenyl)acetate 5-Cl-2-MeO-phenyl C$ _{10}$H$ _{12}$ClNO$ _3$ 229.66 Halogenation increases lipophilicity; potential antimicrobial activity
  • Key Observations :
    • Pyridin-4-yl substituents (as in the target compound) exhibit superior hydrogen-bonding capacity compared to phenyl or 2-pyridyl analogues, enhancing interactions in biological targets .
    • Electron-withdrawing groups (e.g., Cl in AS104531) increase stability but reduce nucleophilicity at the α-carbon .

Ester Group Variations

Compound Name Ester Group Synthesis Yield Key Spectral Data
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetate Ethyl Not reported $ ^1H $ NMR data unavailable; crystallographic R factor = 0.038
Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate HCl Methyl Not reported MW 209.67; CAS 1260637-54-4
  • Key Observations :
    • Methyl esters (e.g., target compound) hydrolyze faster than ethyl esters, impacting prodrug design .
    • Crystallographic studies of ethyl analogues (e.g., Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]-sulfanyl}acetate) reveal planar pyrimidine rings and S–C bond lengths of 1.74 Å, influencing solid-state packing .

Commercial Availability and Cost

Product Code Compound Name Price (250 mg) Availability
AS132205 2-Amino-2-(2-pyridyl)acetic acid €259.00 On Stock
AS103310 Methyl 2-amino-2-(4-methoxyphenyl)acetate HCl €178.00 On Stock
OMXX-278428-01 Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate HCl Not listed Available
  • Key Observations :
    • Pyridin-4-yl derivatives are generally more expensive than phenyl analogues due to synthetic complexity (e.g., AS132205 at €259 vs. AS103310 at €178) .
    • Hydrochloride salts (e.g., OMXX-278428-01) improve aqueous solubility, critical for in vivo applications .

Biological Activity

Methyl 2-amino-2-(pyridin-4-yl)acetate is a compound of interest due to its potential biological activities, particularly in the realms of antimicrobial and anti-inflammatory effects. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is a derivative of pyridine, which is known for its diverse biological properties. The presence of the amino group and the pyridine ring suggests potential interactions with various biological targets, including neurotransmitter receptors and enzymes.

Antimicrobial Activity

Research indicates that compounds with a pyridine structure often exhibit significant antimicrobial properties. For instance, similar derivatives have shown activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Pyridine Derivatives

CompoundMIC (mg/mL)Target Organisms
This compoundTBDS. aureus, E. coli
4-methyl-pyridin-2-amine0.0039 - 0.025S. aureus, E. coli
Other Pyridine DerivativesVariesVarious bacterial strains

Studies have reported Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL for related compounds against pathogens like Staphylococcus aureus and Escherichia coli . The precise MIC for this compound remains to be determined.

Anti-inflammatory Effects

Pyridine derivatives are also noted for their anti-inflammatory properties. For example, compounds interacting with γ-aminobutyric acid (GABA) receptors may modulate neurotransmission pathways, potentially leading to reduced inflammation in the nervous system .

The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve:

  • Receptor Interaction : Similar compounds have been shown to interact with GABA receptors, influencing neurotransmission.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or microbial resistance mechanisms.
  • Cell Signaling Modulation : It could affect cellular signaling pathways that regulate gene expression and metabolic processes .

Case Studies

A notable study on related pyridine derivatives demonstrated their efficacy as antimicrobial agents in vivo. The study highlighted the importance of structural modifications in enhancing biological activity, suggesting that similar approaches could be applied to this compound .

Pharmacokinetics

The pharmacokinetic profile of this compound remains largely uncharacterized. However, related compounds often exhibit favorable lipophilicity, allowing them to penetrate cellular membranes efficiently . Understanding its absorption, distribution, metabolism, and excretion (ADME) will be crucial for future therapeutic applications.

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